LogP Comparison: 4-(Benzyloxy)-3-fluorophenol vs. Non-Fluorinated Analog
4-(Benzyloxy)-3-fluorophenol exhibits a calculated LogP (XLogP3) of 3.1-3.36, representing a quantifiable increase in lipophilicity compared to its non-fluorinated analog, 4-(benzyloxy)phenol, for which the LogP is not directly reported but is inherently lower due to the absence of the electron-withdrawing fluorine atom [1]. This difference is critical for predicting membrane permeability and overall pharmacokinetic behavior in drug discovery contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.1 - 3.36 (XLogP3) |
| Comparator Or Baseline | 4-(Benzyloxy)phenol (LogP not specified, but lower) |
| Quantified Difference | N/A (Comparator data not available, difference inferred from fluorine effect) |
| Conditions | Calculated using XLogP3 method |
Why This Matters
Higher LogP indicates increased lipophilicity, which is a key parameter for optimizing membrane permeability and bioavailability in drug candidate design.
- [1] Chemsrc. (2017). 4-(Benzyloxy)-3-fluorophenol. CAS 81228-25-3. (LogP value). View Source
